

An In-depth Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-3-nitropyridine

Cat. No.: B1630776

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Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. Its strategic arrangement of chloro, methoxy, and nitro groups on a pyridine scaffold makes it a versatile synthetic intermediate.^{[1][2][3]} The pyridine ring, being electron-deficient, is further activated by the potent electron-withdrawing nitro group, rendering the C2 position, occupied by the chlorine atom, highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling chemists to introduce a wide array of functionalities and construct complex molecular architectures.^[1] This guide serves as a technical resource for researchers, providing a comprehensive overview of its molecular characteristics, core reactivity principles, synthetic applications, and essential safety protocols.

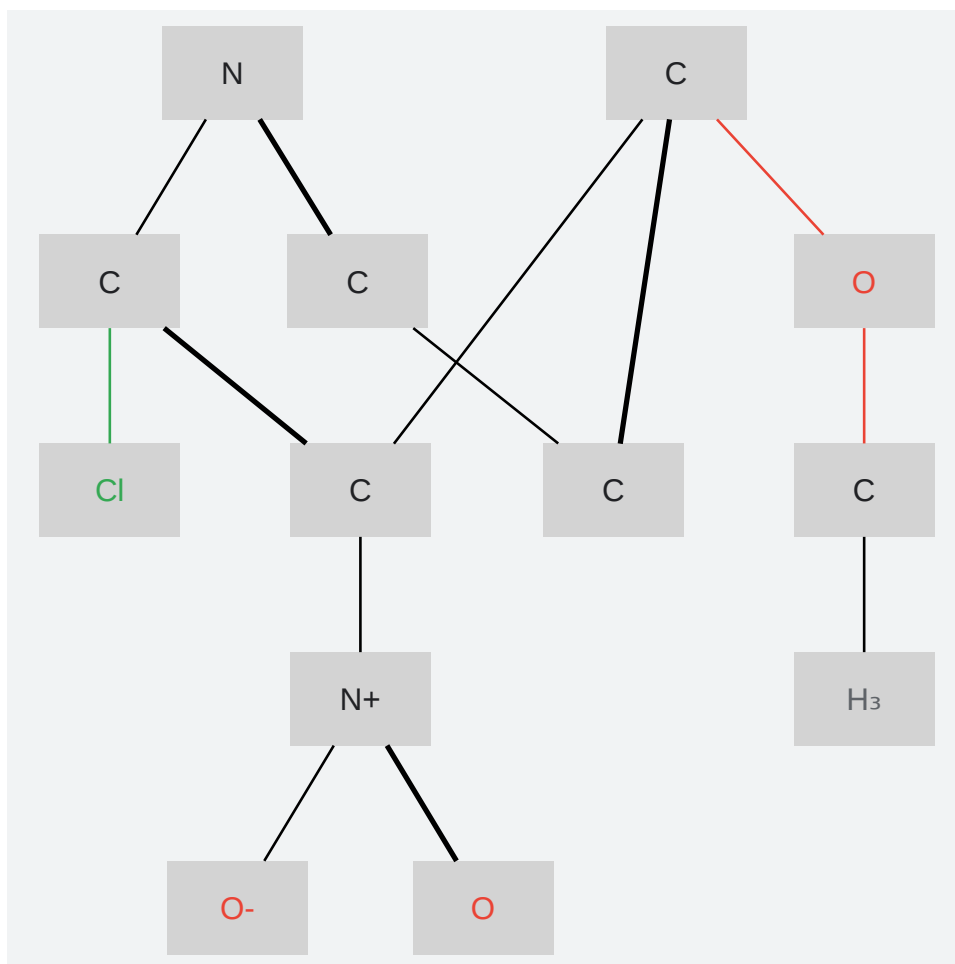
Molecular Identity and Physicochemical Properties

The fundamental properties of **2-Chloro-4-methoxy-3-nitropyridine** are summarized below. This data is critical for its identification, handling, and use in quantitative experimental design.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-methoxy-3-nitropyridine	PubChem[4]
CAS Number	6980-09-2	ChemicalBook, PubChem[2][4]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	ChemicalBook, PubChem[2][4]
Molecular Weight	188.57 g/mol	ChemicalBook, PubChem[2][4]
Appearance	White to off-white solid	ChemicalBook[3]
Boiling Point	314.9 ± 37.0 °C (Predicted)	ChemicalBook[3]
Density	1.445 g/cm ³ (Predicted)	ChemicalBook[3]
SMILES	<chem>COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]</chem> INVALID-LINK--[O-]	PubChem[4]
InChI Key	SVXPNTNLKOJPTK- UHFFFAOYSA-N	PubChem[4]

Molecular Structure and Representation

The structural arrangement of substituents on the pyridine ring is key to the molecule's chemical behavior. The chlorine atom at the 2-position and the nitro group at the 3-position are ortho to the ring nitrogen, while the methoxy group is at the 4-position.



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Caption: 2D structure of **2-Chloro-4-methoxy-3-nitropyridine**.

Core Reactivity: The Principle of Nucleophilic Aromatic Substitution (S_NAr)

The primary synthetic value of **2-Chloro-4-methoxy-3-nitropyridine** stems from its propensity to undergo Nucleophilic Aromatic Substitution (S_NAr). This reactivity is not merely a random occurrence but a direct consequence of the electronic architecture of the molecule.

Causality Behind Reactivity:

- **Ring Activation:** The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO₂)

group at the C3 position, which is a powerful electron-withdrawing group through both inductive and resonance effects.

- **Electrophilic Target:** This strong electron withdrawal polarizes the ring, making the carbon atoms, particularly those bearing a leaving group, highly electrophilic and susceptible to attack.
- **Stabilization of Intermediate:** The S_NAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes this transient species.
- **Leaving Group Expulsion:** In the second, faster step, aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

This predictable reactivity allows for the regioselective introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

Application in Synthesis: A Representative Protocol for Amination

The displacement of the C2 chlorine with an amine is a common and vital transformation in drug discovery, enabling the construction of complex scaffolds. While a specific protocol for **2-Chloro-4-methoxy-3-nitropyridine** is not readily available, the following is a robust, representative procedure based on established methods for structurally similar and electronically analogous nitropyridines.^[5]

Objective: To synthesize a 2-amino-4-methoxy-3-nitropyridine derivative via S_NAr .

Materials:

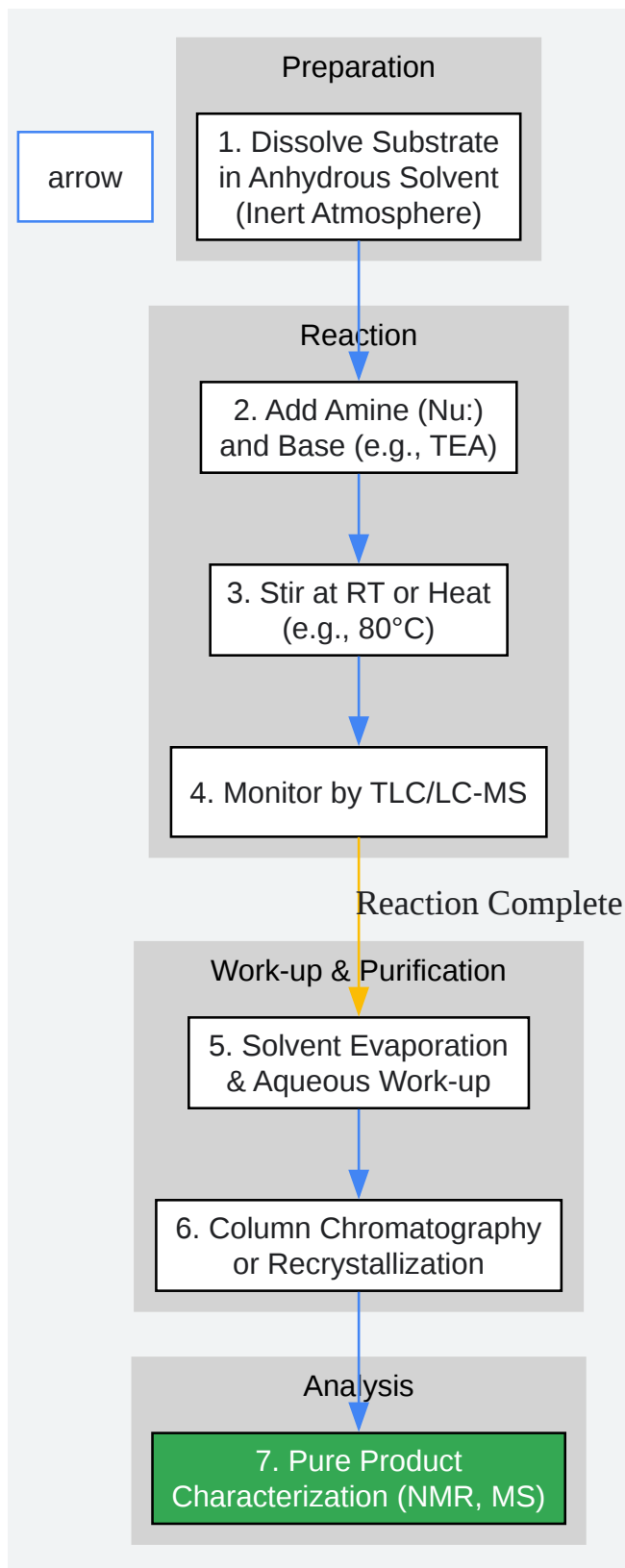
- **2-Chloro-4-methoxy-3-nitropyridine** (1.0 eq)
- Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)
- Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)

- Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Experimental Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add **2-Chloro-4-methoxy-3-nitropyridine** (1.0 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).
- **Reagent Addition:** Add the amine (1.1 eq) to the stirred solution, followed by the dropwise addition of the base (1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.
- **Reaction Conditions:** The reaction can often proceed at room temperature, but may require heating (e.g., 60-100 °C) to achieve a reasonable rate, depending on the nucleophilicity of the amine.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
- **Purification:** Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product.
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-methoxy-3-nitropyridine derivative.

- Characterization: Confirm the structure of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.



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Caption: Generalized workflow for SNAr amination reaction.

Safety and Handling

2-Chloro-4-methoxy-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

- Hazard Classifications:
 - Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Oral/Dermal/Inhalation).[4]
 - Causes skin irritation.[4]
 - Causes serious eye irritation.[4]
 - May cause respiratory irritation.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator if inhalation risk is high.
- Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[3]

Conclusion

2-Chloro-4-methoxy-3-nitropyridine is a valuable and reactive building block in modern organic synthesis. A thorough understanding of its physicochemical properties and the electronic principles governing its reactivity—primarily Nucleophilic Aromatic Substitution—is essential for its effective and safe utilization. Its ability to serve as a scaffold for the introduction of diverse functional groups ensures its continued relevance in the development of novel pharmaceuticals and agrochemicals.

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